Confirmed Stereochemistry and 3D Molecular Structure via X-ray Crystallography
3-Chloro-4-methoxytetrahydrothiophene 1,1-dioxide's stereogeometry has been unequivocally proven by X-ray diffraction analysis [1]. This provides a definitive, atomic-resolution structure, in contrast to many similar substituted sulfolanes for which no crystal structure is publicly available . The crystal structure is monoclinic, space group P2(1), with unit cell dimensions a = 10.495(16) Å, b = 8.392(16) Å, c = 13.209(20) Å, and β = 93.80(8)°, with Z = 4 [1].
| Evidence Dimension | Crystallographic Data Availability |
|---|---|
| Target Compound Data | Monoclinic, P2(1), a=10.495Å, b=8.392Å, c=13.209Å, β=93.80°, Z=4 |
| Comparator Or Baseline | 3-Chloro-4-hydroxytetrahydrothiophene 1,1-dioxide: No publicly reported crystal structure |
| Quantified Difference | Crystal structure reported vs. no crystal structure reported |
| Conditions | Single-crystal X-ray diffraction at room temperature |
Why This Matters
A known crystal structure is essential for structure-based drug design (SBDD) and for ensuring experimental reproducibility in solid-state chemistry.
- [1] Klunder AJH, Vangastel FJC, Smits JMM, Beurskens PT, Beurskens G. Journal of Chemical Crystallography, 1995, 25(7): 389-392. View Source
